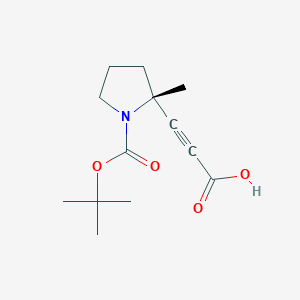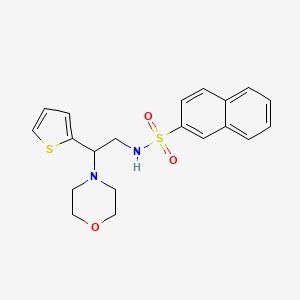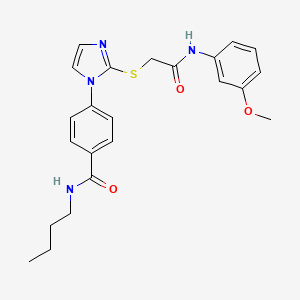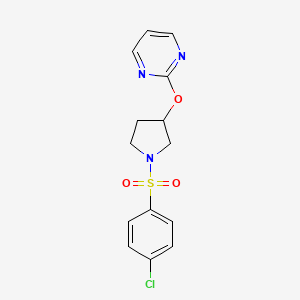![molecular formula C10H11N5OS B2802214 2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile CAS No. 891125-23-8](/img/structure/B2802214.png)
2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of triazolopyrimidine, a class of heterocyclic compounds . Triazolopyrimidines are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazolopyrimidines are generally synthesized via reactions involving hydrazonoyl halides . These reactions often involve condensation reactions or act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
Triazole compounds, which are part of the larger compound, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research highlights the significant antibacterial potential of 1,2,4-triazole and pyrimidine derivatives. These compounds are potent inhibitors of DNA gyrase, topoisomerase IV, efflux pumps, filamentous temperature-sensitive protein Z, and penicillin-binding protein, making them effective against drug-resistant strains of bacteria such as Staphylococcus aureus. The hybrid structures combining 1,2,4-triazole or pyrimidine units show broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
Pharmaceutical Applications
Compounds with triazole and pyrimidine moieties are found in several pharmaceuticals. For instance, zaleplon, a non-benzodiazepine sedative hypnotic for treating insomnia, showcases the diverse pharmaceutical applications of these compounds. It highlights the potential of triazole-containing compounds in creating drugs with reduced side effects and specific pharmacological profiles (Heydorn, 2000).
Optical Sensors and Analytical Applications
Pyrimidine derivatives, due to their ability to form coordination and hydrogen bonds, are suitable for use as exquisite sensing materials. They are applied in the synthesis of optical sensors and have a range of biological and medicinal applications. This highlights the versatility of pyrimidine compounds in both therapeutic and analytical domains (Jindal & Kaur, 2021).
Antioxidant and Antiradical Activities
1,2,4-triazole-3-thione derivatives exhibit significant antioxidant and antiradical activities, suggesting their utility in mitigating oxidative stress and related conditions. Their comparison to biogenic amino acids like cysteine, which also contains a free SH-group, underlines the potential of these compounds in enhancing the overall condition and biochemical processes, especially in patients exposed to high doses of radiation (Kaplaushenko, 2019).
Drug Development and Synthesis
Triazole and pyrimidine derivatives are extensively investigated for their potential in drug discovery, particularly against cancer, microbial infections, and other diseases. Strategies for synthesizing these compounds, using intermediates like 3-amino-1,2,4-triazole, are crucial for developing new pharmaceuticals and exploring their therapeutic potential. This reflects on the ongoing efforts to harness the chemical diversity of these compounds for medicinal chemistry (Nasri, Bayat, & Kochia, 2021).
Propiedades
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c1-2-3-7-6-8(16)12-9-13-14-10(15(7)9)17-5-4-11/h6H,2-3,5H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQMCFNJCZRWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)



![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)

